N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepin core fused with a sulfonamide-substituted benzene ring. The oxazepin scaffold contains a seven-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively, while the 11-oxo group introduces a ketone functionality critical for electronic and conformational properties.
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-19-15-12-13(21-26(23,24)14-6-2-1-3-7-14)10-11-17(15)25-18-9-5-4-8-16(18)20-19/h1-12,21H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSQQAINSQDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions to form the oxazepine ring, followed by sulfonation to introduce the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazepine ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Studies have shown that they can inhibit tumor growth in various cancer models.
Antimicrobial Properties
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has demonstrated antimicrobial activity against various pathogens. The sulfonamide moiety contributes to its ability to inhibit bacterial growth by interfering with folate synthesis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Research suggests that it may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies and Research Findings
A review of recent literature provides insights into specific studies involving this compound:
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps may include:
- Formation of the dibenzo[b,f][1,4]oxazepine core.
- Introduction of the sulfonamide group through nucleophilic substitution reactions.
- Purification using chromatography techniques.
Mechanism of Action
The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Heteroatom Impact :
Substituent Effects :
Analytical Comparisons :
- The target compound’s theoretical molecular weight (393.0853) is lower than dimethoxy-substituted analogues (e.g., 433.1325 in F732-0017), reflecting differences in substituent complexity .
- LCMS retention times (e.g., 4.97 min for compound 32) correlate with polarity, suggesting the target compound may exhibit intermediate elution times due to its unmodified benzenesulfonamide group .
Pharmacological and Functional Insights
While direct activity data for the target compound are unavailable, insights can be extrapolated from analogues:
- D2 Dopamine Receptor Antagonism : Thiazepin derivatives (e.g., 29–34) demonstrate selective D2 receptor binding, with IC50 values influenced by substituents (e.g., methoxybenzyl groups enhance affinity) .
- Antifungal Targets : Tetrahydrofuran carboxamide derivatives (e.g., compound 3 in ) highlight the scaffold’s versatility in targeting fungal enzymes .
- Solubility and Bioavailability : Sulfonamide derivatives (e.g., –8) are predicted to have improved aqueous solubility over acetamides due to ionization, critical for in vivo efficacy .
Biological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure, characterized by a dibenzo[b,f][1,4]oxazepine core and a benzenesulfonamide moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 414.9 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H15N2O4S |
| Molecular Weight | 414.9 g/mol |
| CAS Number | 922137-86-8 |
| LogP | 3.5917 |
| Polar Surface Area | 47.835 Ų |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, particularly affecting metabolic pathways related to neurotransmission and cell signaling.
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits inhibitory effects on dopamine D2 receptors, which are critical in several neurological processes. The inhibition of these receptors may contribute to therapeutic effects in conditions such as schizophrenia and Parkinson's disease .
Anticancer Properties
In vitro studies have indicated that compounds with similar structural characteristics possess anticancer properties by inducing apoptosis in cancer cell lines. For example, derivatives have shown effectiveness against HeLa cells through mechanisms involving cell cycle arrest and DNA fragmentation . The specific pathways engaged by this compound remain to be fully elucidated but warrant further exploration.
Research Findings Summary
A summary of key findings regarding the biological activity of this compound is presented in the table below:
Q & A
Q. What are the optimal synthetic protocols for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
The synthesis involves multi-step reactions starting with the dibenzo[b,f][1,4]oxazepine core formation, followed by sulfonamide functionalization. Key steps include:
- Core synthesis : Cyclization of precursors (e.g., salicylic acid derivatives) under reflux with catalysts like potassium carbonate in DMF .
- Sulfonylation : Reaction with benzenesulfonyl chloride in anhydrous conditions (e.g., THF, 0–5°C) to introduce the sulfonamide group .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Structural validation via -NMR (δ 7.8–8.2 ppm for aromatic protons) and HPLC (retention time ~12.5 min) .
Q. How is the structural integrity of this compound confirmed in experimental settings?
Advanced analytical techniques are employed:
- NMR spectroscopy : -NMR confirms the oxazepine carbonyl resonance at ~175 ppm and sulfonamide sulfur at ~43 ppm .
- Mass spectrometry : High-resolution MS (HRMS) matches the molecular ion [M+H] at m/z 381.08 (calculated: 381.09) .
- X-ray crystallography : Resolves bond angles (e.g., N–S–O ≈ 106°) and confirms the planar oxazepine ring .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against histone deacetylases (HDACs) via fluorometric assays (IC determination) .
- Antimicrobial activity : Broth microdilution (MIC) against S. aureus and E. coli (concentration range: 1–100 µM) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safe working concentrations .
Advanced Research Questions
Q. How does the sulfonamide group influence the compound’s reactivity and target binding?
The sulfonamide acts as a hydrogen-bond donor/acceptor, enhancing interactions with enzymatic active sites (e.g., HDACs). Computational docking (AutoDock Vina) reveals:
- Binding energy of −9.2 kcal/mol with HDAC2, driven by sulfonamide–Zn coordination .
- Substituent effects: Electron-withdrawing groups (e.g., –NO) on the benzene ring reduce binding affinity by 30% compared to –OCH .
Q. How can contradictory data on biological activity across derivatives be systematically analyzed?
Employ a three-tier approach:
- Structural comparison : Map substituent effects (e.g., 2-ethoxy vs. 4-methoxy) using QSAR models .
- Dose-response studies : Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate variable impacts .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., methyl groups at position 10 enhance anti-inflammatory activity) .
Q. What strategies mitigate challenges in optimizing reaction yields during scale-up?
Key considerations include:
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Process monitoring : Use inline FTIR to track intermediate formation and adjust reaction parameters dynamically .
Q. What mechanistic studies are critical for elucidating its neuroprotective potential?
Focus on pathways implicated in neurodegeneration:
- ROS scavenging : Measure reduction in HO-induced oxidative stress in SH-SY5Y cells via DCFDA fluorescence .
- Tau phosphorylation inhibition : Western blot analysis (pT231 epitope) in primary neuronal cultures .
- In vivo models : Administer 10 mg/kg/day in zebrafish larvae to assess blood-brain barrier penetration (LC-MS/MS quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
